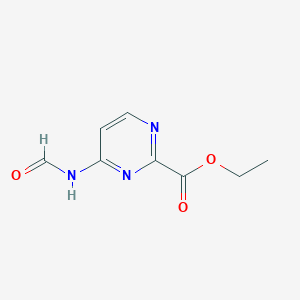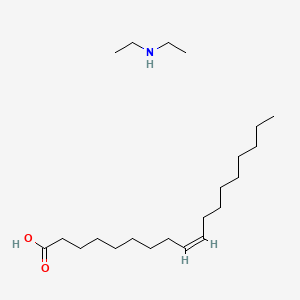
Einecs 241-242-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Platinum(II) nitrate can be synthesized through the reaction of platinum metal with concentrated nitric acid. The reaction typically occurs under controlled conditions to ensure the complete dissolution of platinum and the formation of the nitrate salt. The general reaction is as follows:
Pt+2HNO3→Pt(NO3)2+H2
Industrial Production Methods
In industrial settings, the production of Platinum(II) nitrate involves the use of high-purity platinum and nitric acid. The process is carried out in large reactors where temperature and pressure are carefully monitored to optimize yield and purity. The resulting product is then purified through crystallization and filtration techniques to obtain high-grade Platinum(II) nitrate suitable for various applications .
化学反应分析
Types of Reactions
Platinum(II) nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of platinum.
Reduction: It can be reduced to elemental platinum or lower oxidation states.
Substitution: It can participate in ligand exchange reactions where the nitrate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as chloride ions or ammonia can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Elemental platinum or platinum(0) complexes.
Substitution: Platinum complexes with different ligands, such as platinum chloride or platinum ammine complexes.
科学研究应用
Platinum(II) nitrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of platinum-based drugs.
Medicine: Explored for its potential in cancer treatment due to its ability to form complexes with DNA.
作用机制
The mechanism of action of Platinum(II) nitrate involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This property is particularly relevant in the context of platinum-based chemotherapy drugs, where the formation of such adducts leads to the inhibition of cancer cell growth .
相似化合物的比较
Similar Compounds
Platinum(IV) nitrate: Another platinum nitrate compound with a higher oxidation state.
Platinum(II) chloride: A platinum compound with chloride ligands instead of nitrate.
Platinum(II) ammine complexes: Platinum compounds with ammonia ligands.
Uniqueness
Platinum(II) nitrate is unique due to its specific oxidation state and nitrate ligands, which confer distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
17200-00-9 |
|---|---|
分子式 |
C22H45NO2 |
分子量 |
355.6 g/mol |
IUPAC 名称 |
N-ethylethanamine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-4-2/h9-10H,2-8,11-17H2,1H3,(H,19,20);5H,3-4H2,1-2H3/b10-9-; |
InChI 键 |
HOKMYEORIPLLGI-KVVVOXFISA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCNCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCNCC |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S,7S)-7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B14138018.png)

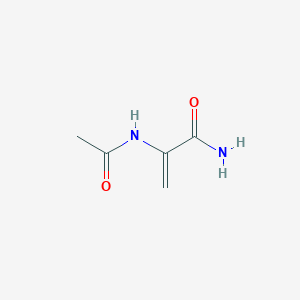
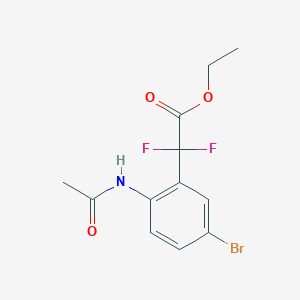
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)

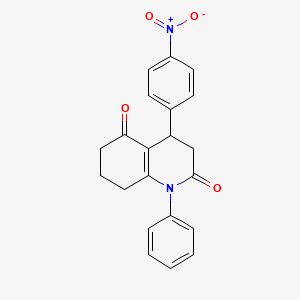
![2-[1-(3-Methylbenzyl)piperidin-4-yl]ethanamine](/img/structure/B14138077.png)
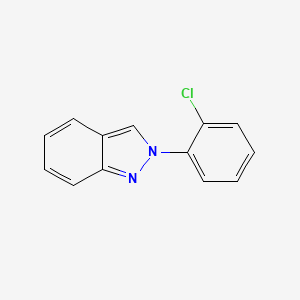
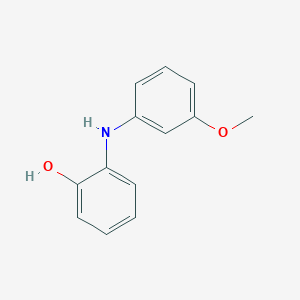
![1-Methyl-[4,4'-bipyridin]-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B14138096.png)
![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)

